

Spectroscopic Profile of 3-O-Methyl-D-glucopyranose: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-O-Methyl-D-glucopyranose

Cat. No.: B15543966

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **3-O-Methyl-D-glucopyranose** ($C_7H_{14}O_6$, Molar Mass: 194.18 g/mol), a methylated derivative of D-glucose. The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a workflow for spectroscopic analysis. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of carbohydrates. In solution, **3-O-Methyl-D-glucopyranose** exists in equilibrium between its α and β anomeric forms. This equilibrium can be studied by both 1H and ^{13}C NMR. At room temperature, the ratio of α to β anomers is approximately 1:1.4.[\[1\]](#)

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides distinct signals for each carbon atom in the molecule, offering a clear fingerprint for both the α and β anomers. The chemical shifts are influenced by the stereochemistry at the anomeric center (C1) and the presence of the methyl group at the C3 position.

Table 1: ^{13}C NMR Chemical Shifts (ppm) for **3-O-Methyl-D-glucopyranose** Anomers

Carbon Atom	β -anomer (D_2O)[2]	α -anomer (D_2O , Predicted)
C1	97.1	~93.2
C2	75.2	~72.9
C3	87.0	~84.8
C4	71.1	~70.8
C5	77.2	~73.1
C6	62.1	~61.9
O-CH ₃	61.1	~61.0

Note: Predicted values for the α -anomer are based on typical glycosylation and methylation effects observed in carbohydrate NMR.[3]

^1H NMR Spectroscopy

The ^1H NMR spectrum of **3-O-Methyl-D-glucopyranose** is complex due to the significant overlap of non-anomeric proton signals in the 3.0-4.0 ppm region.[4][5] The anomeric proton (H1) is the most downfield-shifted ring proton and serves as a diagnostic signal to differentiate between the α and β anomers. The methyl protons of the 3-O-methyl group typically appear as a sharp singlet.

Table 2: ^1H NMR Chemical Shifts (δ , ppm) and Coupling Constants (J , Hz) for **3-O-Methyl-D-glucopyranose** (Predicted)

Proton	Anomer	Chemical Shift (ppm)	Multiplicity	Coupling Constants (Hz)
H1	α	~5.2	d	$J_{1,2} \approx 3.7$
H1	β	~4.6	d	$J_{1,2} \approx 8.0$
H2-H6	Both	~3.2 - 3.9	m	-
O-CH ₃	Both	~3.6	s	-

Note: These are expected values based on spectral data for D-glucose and its derivatives.^{[6][7]}

The exact chemical shifts and coupling constants can vary with solvent and temperature.

The coupling constant of the anomeric proton is particularly diagnostic: a small value (~3-4 Hz) is characteristic of a cis (α) relationship between H1 and H2, while a large value (~8 Hz) indicates a trans (β) relationship.

Experimental Protocol for NMR Spectroscopy

A standard protocol for the NMR analysis of monosaccharides like **3-O-Methyl-D-glucopyranose** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterium oxide (D_2O). D_2O is the preferred solvent for carbohydrate analysis as it does not obscure the carbohydrate signals, although it leads to the exchange of hydroxyl protons.[8]
- Internal Standard: Add a small amount of a suitable internal standard, such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate) or TSP (trimethylsilylpropanoic acid), for chemical shift referencing ($\delta = 0.00$ ppm).
- Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).
- 1D Spectra: Record standard 1D 1H and $^{13}C\{^1H\}$ (proton-decoupled) spectra. For ^{13}C spectra, a sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
- 2D Spectra (for full assignment): To resolve signal overlap and unambiguously assign all resonances, a suite of 2D NMR experiments is recommended.[4][5]
 - COSY (Correlation Spectroscopy): Identifies 1H - 1H spin-spin coupling networks, allowing for the tracing of proton connectivity within each sugar ring.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded 1H and ^{13}C nuclei, linking the proton assignments to their corresponding carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, useful for confirming assignments and identifying long-range connectivities.
 - TOCSY (Total Correlation Spectroscopy): Reveals the entire spin system of a monosaccharide residue, starting from a well-resolved proton signal like the anomeric proton.[9]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of **3-O-Methyl-D-glucopyranose** is characterized by absorptions corresponding to hydroxyl, C-H, and C-O bonds.

Table 3: Characteristic IR Absorption Bands for **3-O-Methyl-D-glucopyranose**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Description
3600 - 3200	O-H stretching	Strong, Broad	Characteristic of the multiple hydroxyl groups, broadened due to extensive hydrogen bonding. [10] [11]
3000 - 2800	C-H stretching	Medium	Includes stretches from the pyranose ring C-H bonds and the methyl group C-H bonds. [11] [12]
1470 - 1350	C-H bending	Medium	Vibrations from the CH ₂ and CH groups.
1200 - 950	"Fingerprint Region" / C-O stretching	Strong, Complex	This region is highly characteristic for carbohydrates, containing complex C-O and C-C stretching vibrations. It is often referred to as the "fingerprint region". [13]

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples.[14][15]

- Drying: Ensure both the sample and spectroscopy-grade potassium bromide (KBr) powder are thoroughly dry, as water shows strong IR absorptions that can interfere with the spectrum.[16][17] KBr can be dried in an oven and stored in a desiccator.
- Mixing: Weigh approximately 1-2 mg of the **3-O-Methyl-D-glucopyranose** sample and 100-200 mg of dry KBr powder.[14]
- Grinding: Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering.[1]
- Pellet Formation: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[17]
- Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm^{-1} . A background spectrum of a pure KBr pellet should also be recorded for correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Soft ionization techniques such as Electrospray Ionization (ESI) are commonly used for polar molecules like carbohydrates, often detecting them as adducts with cations like sodium ($[\text{M}+\text{Na}]^+$) or potassium ($[\text{M}+\text{K}]^+$), or as protonated molecules ($[\text{M}+\text{H}]^+$).[18]

- Molecular Ion: For **3-O-Methyl-D-glucopyranose** ($\text{C}_7\text{H}_{14}\text{O}_6$), the expected exact mass is 194.0790 g/mol. In ESI-MS, common adducts would be:
 - $[\text{M}+\text{H}]^+$: m/z 195.0863
 - $[\text{M}+\text{Na}]^+$: m/z 217.0682
 - $[\text{M}+\text{K}]^+$: m/z 233.0421

Fragmentation Pattern

Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), provide structural information by breaking the parent ion into smaller fragments. For monosaccharides, fragmentation typically involves neutral losses of water (H_2O , 18 Da) and cross-ring cleavages.^{[18][19]} The presence of the methyl group can influence the fragmentation pathways compared to unsubstituted glucose.

Table 4: Expected Key Fragment Ions in ESI-MS/MS of $[\text{M}+\text{H}]^+$

m/z Value (Expected)	Neutral Loss / Fragment Type	Description
177.0757	Loss of H_2O	Dehydration is a common initial fragmentation step.
163.0601	Loss of CH_2O (Formaldehyde)	Fragmentation involving the exocyclic C6 carbon.
133.0495	Loss of $\text{C}_2\text{H}_4\text{O}_2$	Cross-ring cleavage, a diagnostic pathway for sugars.
115.0389	Loss of $\text{C}_2\text{H}_4\text{O}_2$ and H_2O	Sequential fragmentation.

Note: The fragmentation of carbohydrates is complex and can yield numerous ions. The values above represent plausible high-abundance fragments based on established carbohydrate fragmentation rules.^{[18][20]}

Experimental Protocol for LC-ESI-MS

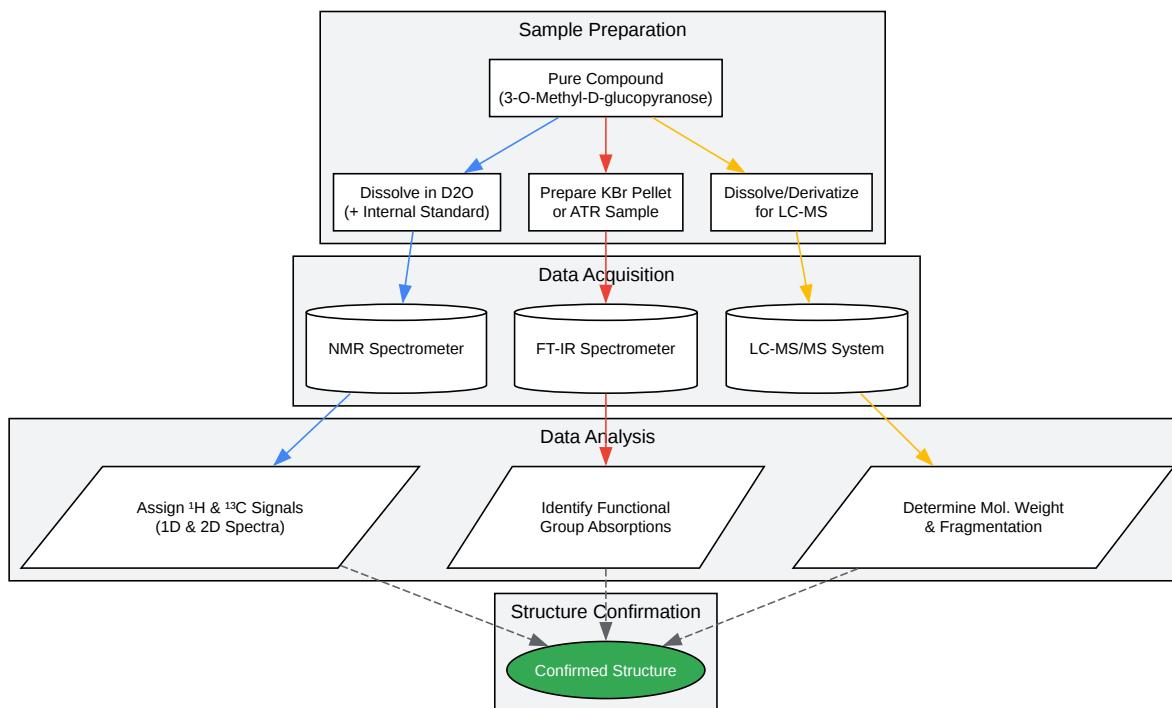
Liquid chromatography coupled with mass spectrometry is a powerful method for the analysis of monosaccharides, often requiring derivatization to improve chromatographic retention and ionization efficiency.

- Sample Preparation (Derivatization): While direct analysis is possible, derivatization with a reagent like 1-phenyl-3-methyl-5-pyrazolone (PMP) is common.[21][22]
 - Dissolve a small amount of the sample (e.g., 50 μ L of a 1 mg/mL solution) in an aqueous methanolic solution.
 - Add a solution of PMP in methanol and an ammonia solution to catalyze the reaction.
 - Incubate the mixture (e.g., at 70°C for 60-90 minutes).
 - After cooling, neutralize the reaction and prepare for injection.
- Chromatographic Separation (LC):
 - Column: Use a reversed-phase column (e.g., C18).
 - Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile.
 - Flow Rate: A typical flow rate is between 0.3-0.5 mL/min.
- Mass Spectrometry Detection (MS):
 - Ionization: Use Electrospray Ionization (ESI) in positive ion mode to detect $[M+H]^+$ or $[M+Na]^+$ adducts.
 - MS Parameters: Optimize key parameters such as capillary voltage, drying gas temperature, and flow rate.
 - Analysis Mode: Acquire full scan data to identify the parent ions. For structural confirmation, perform tandem MS (MS/MS) by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a compound like **3-O-Methyl-D-glucopyranose**.

Spectroscopic Analysis Workflow for 3-O-Methyl-D-glucopyranose

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iosrjournals.org [iosrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. ejournal.upi.edu [ejournal.upi.edu]
- 12. infrared spectrum of d-glucose C6H12O6 prominent wavenumbers cm-1 detecting ether sec. alcohol prim. alcohol functional groups present finger print for identification of d-glucose image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. 3-O-Methyl-D-glucose mutarotation and proton exchange rates assessed by 13C, 1H NMR and by chemical exchange saturation transfer and spin lock measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. shimadzu.com [shimadzu.com]
- 15. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]
- 16. scienceijsar.com [scienceijsar.com]
- 17. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. masspec.scripps.edu [masspec.scripps.edu]
- 21. A rapid, accurate and sensitive method for determination of monosaccharides in different varieties of *Osmanthus fragrans* Lour by pre-column derivatization with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. escholarship.org [escholarship.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-O-Methyl-D-glucopyranose: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15543966#spectroscopic-data-nmr-ir-ms-of-3-o-methyl-d-glucopyranose>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com